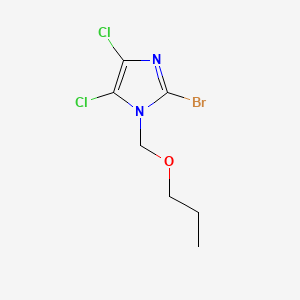
CID 78060818
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78060818” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060818 involves specific organic reactions. For example, the preparation of benzoic acid involves the use of methyl benzoate, sodium hydroxide, and ethanol, followed by heating under reflux . This method ensures even heating and prevents the flask from boiling dry.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of specialized equipment and techniques such as filtration under reduced pressure and recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: CID 78060818 undergoes various chemical reactions, including oxidation, reduction, and substitution. The rate of these reactions can be influenced by factors such as the chemical nature of the reactants, temperature, and the presence of catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
CID 78060818 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of CID 78060818 involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid bind to hydroxyapatite in bones, inhibiting osteoclast activity and reducing bone resorption . Similarly, this compound may exert its effects through interactions with specific enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
CID 78060818 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other bisphosphonates and organic acids. The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects .
List of Similar Compounds:- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
These compounds share similar chemical structures and mechanisms of action but may differ in their specific applications and effects.
Propiedades
Fórmula molecular |
C18H19O2Si |
|---|---|
Peso molecular |
295.4 g/mol |
InChI |
InChI=1S/C18H19O2Si/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)15-20-18-13-7-8-14-19-18/h1-6,9-13H,7-8,14-15H2 |
Clave InChI |
GMUJYSYSFLOEAR-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(OC1)OC[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)


![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)










